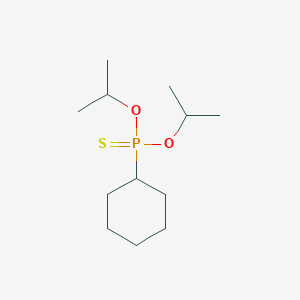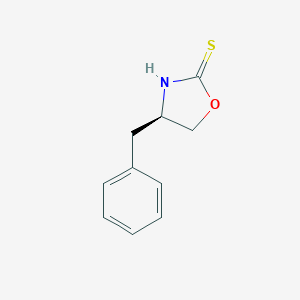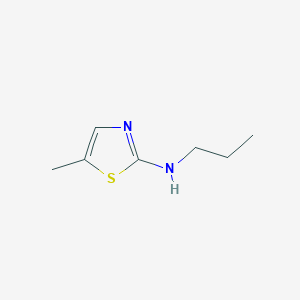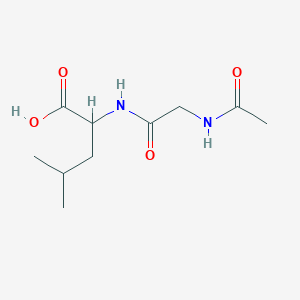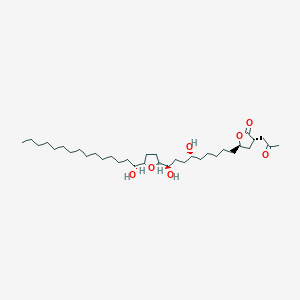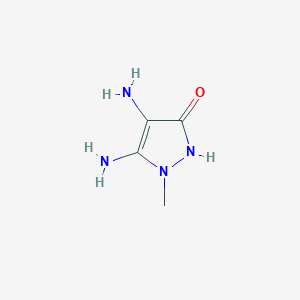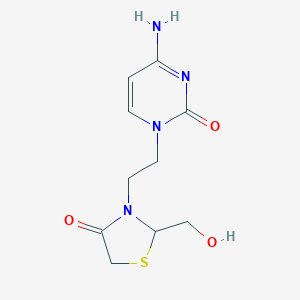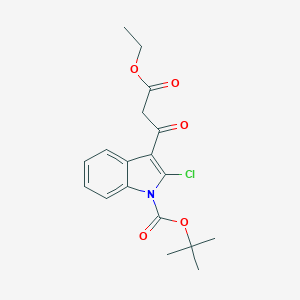![molecular formula C9H10N4S B065063 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine CAS No. 175277-26-6](/img/structure/B65063.png)
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine, commonly known as DMPP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP is a pyrimidine derivative with a thiol group attached to it, making it a promising compound for various biological studies.
作用机制
The exact mechanism of action of DMPP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. In medicinal chemistry, DMPP has been shown to inhibit acetylcholinesterase activity, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in Alzheimer's disease patients.
In agriculture, DMPP acts as a nitrification inhibitor by inhibiting the activity of certain soil bacteria that convert ammonium to nitrate. This inhibition reduces the amount of nitrogen lost from the soil, leading to increased crop yield and reduced environmental pollution.
Biochemical and Physiological Effects
DMPP has been shown to have various biochemical and physiological effects in different systems. In medicinal chemistry, DMPP has been shown to improve cognitive function in Alzheimer's disease patients by increasing acetylcholine levels in the brain. DMPP has also been shown to have antimicrobial, antiviral, and anticancer properties.
In agriculture, DMPP has been shown to reduce nitrogen losses from fertilizers, leading to increased crop yield and reduced environmental pollution. DMPP has also been studied as a potential herbicide for weed control.
实验室实验的优点和局限性
DMPP has several advantages for lab experiments, including its high yield synthesis method, its ability to inhibit specific enzymes and receptors, and its potential applications in various fields. However, DMPP also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for DMPP research, including its potential applications in drug discovery, agriculture, and material science. In drug discovery, DMPP could be further studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, DMPP could be further studied as a potential nitrification inhibitor and herbicide. In material science, DMPP could be further studied as a precursor for the synthesis of various metal complexes with potential applications in catalysis and material science.
Conclusion
In conclusion, DMPP is a heterocyclic compound with potential applications in various fields, including medicinal chemistry, agriculture, and material science. DMPP has been extensively studied for its potential antimicrobial, antiviral, anticancer, and herbicidal properties. DMPP has also been shown to improve cognitive function in Alzheimer's disease patients by increasing acetylcholine levels in the brain. Further studies are needed to fully understand the mechanism of action of DMPP and its potential applications in different fields.
合成方法
DMPP can be synthesized using different methods, including the reaction between 2-chloro-4,6-dimethylpyrimidine and 3,5-dimethyl-4-mercapto-1H-pyrazole in the presence of a base such as potassium carbonate. Another method involves the reaction between 2,4-dichloro-6-methylpyrimidine and 3,5-dimethyl-4-mercapto-1H-pyrazole in the presence of a base such as sodium hydride. The yield of DMPP using these methods is generally high, making them suitable for large-scale synthesis.
科学研究应用
DMPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, DMPP has been shown to have antimicrobial, antiviral, and anticancer properties. DMPP has also been studied as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
In agriculture, DMPP has been used as a nitrification inhibitor to reduce nitrogen losses from fertilizers, thereby increasing crop yield and reducing environmental pollution. DMPP has also been studied as a potential herbicide for weed control.
In material science, DMPP has been used as a precursor for the synthesis of various metal complexes, which have potential applications in catalysis and material science.
属性
CAS 编号 |
175277-26-6 |
|---|---|
分子式 |
C9H10N4S |
分子量 |
206.27 g/mol |
IUPAC 名称 |
2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine |
InChI |
InChI=1S/C9H10N4S/c1-6-8(7(2)13-12-6)14-9-10-4-3-5-11-9/h3-5H,1-2H3,(H,12,13) |
InChI 键 |
GBGOOSIJAQSWSU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C)SC2=NC=CC=N2 |
规范 SMILES |
CC1=C(C(=NN1)C)SC2=NC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



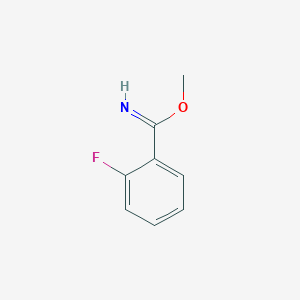
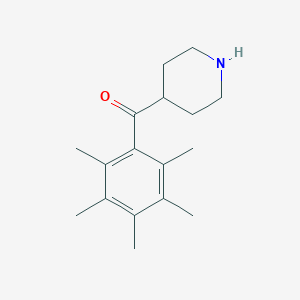

![Ethyl 1H-benzo[d]imidazole-7-carboxylate](/img/structure/B64990.png)

